3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O4S/c1-12-19(20(27-32-12)15-7-2-3-8-17(15)24)22(29)25-21-16-10-33(30,31)11-18(16)26-28(21)14-6-4-5-13(23)9-14/h2-9H,10-11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFCOSBSIIUECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, structure-activity relationships (SAR), and therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves multi-step organic reactions that integrate various functional groups. The presence of both isoxazole and thieno[3,4-c]pyrazole moieties contributes to its unique biological profile. The chlorophenyl substituents are critical for enhancing the compound's interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that similar isoxazole derivatives exhibit significant anticancer activity. For instance, compounds with structural similarities to our target compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2d | Hep3B | 23 |
| 2e | HeLa | 15.48 |
| 2a | MCF-7 | 39.80 |
These studies indicate that modifications in the structure can lead to enhanced cytotoxicity against cancer cells, suggesting that our target compound may also possess similar properties due to its structural components .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by research on related isoxazole derivatives. For example, certain derivatives have been shown to selectively inhibit COX-2 enzymes, which are pivotal in inflammatory processes:
| Compound | COX-2 Inhibition IC50 (μM) |
|---|---|
| Celecoxib | 0.04 |
| 3b | 0.04 |
| 4b | 0.04 |
These findings suggest that our compound may exhibit similar inhibitory effects on COX enzymes, thereby contributing to its anti-inflammatory activity .
The biological activity of the compound can be attributed to several mechanisms:
- AMPAR Antagonism : Compounds with similar structures have been shown to act as antagonists at AMPA receptors, which are crucial for synaptic transmission in the central nervous system .
- COX Inhibition : The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which many anti-inflammatory drugs operate. The presence of specific substituents can enhance selectivity towards COX-2 over COX-1 .
- Cell Cycle Modulation : Some derivatives have been reported to induce apoptosis in cancer cells and delay progression through the G2/M phase of the cell cycle, indicating potential for therapeutic applications in oncology .
Study on Isoxazole Derivatives
A comprehensive study evaluated a series of isoxazole-amide derivatives for their anticancer properties. The results indicated that certain modifications led to significant reductions in tumor cell viability, emphasizing the role of structural features in determining biological outcomes .
Anti-inflammatory Screening
In another study focused on anti-inflammatory activity, several derivatives were screened for their ability to inhibit COX enzymes using a standardized assay kit. The results showed that modifications at specific positions on the isoxazole ring significantly enhanced anti-inflammatory potency .
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as an antimicrobial agent , particularly against various bacterial strains including Staphylococcus aureus and Escherichia coli. Its structural analogs have shown promising results in inhibiting microbial growth due to their ability to interact with cellular targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties . Preliminary studies have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanisms involve apoptosis induction and inhibition of cell proliferation through enzyme inhibition pathways.
Antileishmanial and Antimalarial Activities
This compound has been identified as a potential candidate for treating neglected tropical diseases like leishmaniasis and malaria. Its pharmacological properties are being actively investigated for efficacy against these diseases.
Chemical Synthesis
In synthetic chemistry, the compound serves as a precursor for developing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.
Case Study: Antimicrobial Properties
A study published in PubMed Central highlighted the antimicrobial efficacy of pyrazolone derivatives against resistant bacterial strains. The unique chlorophenyl substituents were found to enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Case Study: Anticancer Mechanisms
Research conducted on thieno[3,4-c]pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell survival pathways. This suggests a promising avenue for drug development targeting cancer .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Electronic Effects
Key analogs include derivatives with variations in chlorophenyl placement and sulfone group substitution (Table 1). For example:
The target compound’s dual chlorophenyl groups induce steric hindrance, reducing rotational freedom compared to mono-substituted analogs. This rigidity may enhance binding affinity but lower solubility. The sulfone group increases polarity, contrasting with sulfur-containing analogs (e.g., sulfanyl derivatives in ), which exhibit reduced oxidative stability.
NMR Spectral Analysis
Comparative NMR studies (Figure 6 in ) reveal distinct chemical shifts in regions influenced by substituents (Table 2):
| Proton Region | Target Compound (ppm) | Compound 1 (ppm) | Compound 7 (ppm) |
|---|---|---|---|
| 29–36 (B) | 7.2–7.5 | 7.0–7.3 | 7.3–7.6 |
| 39–44 (A) | 2.8–3.1 | 2.5–2.9 | 3.0–3.3 |
The upfield shift in Region A (2.8–3.1 ppm) for the target compound correlates with electron-withdrawing effects from the sulfone group, absent in Compound 1. Region B (7.2–7.5 ppm) reflects deshielding due to chlorophenyl π-stacking, a feature less pronounced in non-chlorinated analogs .
Electronic and Topological Properties
Multiwfn analysis of bond orders and electron localization functions (ELF) highlights critical differences (Table 3):
| Property | Target Compound | Sulfanyl Analog |
|---|---|---|
| C–S Bond Order (sulfone) | 1.32 | 1.18 (sulfanyl) |
| Chlorophenyl π-Density | 0.45 e/ų | 0.38 e/ų |
The higher bond order in the sulfone group (1.32 vs. 1.18) indicates stronger polarization, consistent with its role in hydrogen bonding. The chlorophenyl rings exhibit greater π-electron density, enhancing hydrophobic interactions in biological targets.
Research Findings and Implications
- Structural Stability : The sulfone group and dual chlorophenyl substituents confer resistance to metabolic degradation compared to sulfur-containing analogs .
- Solubility Limitations : Despite enhanced polarity from the sulfone, poor aqueous solubility (predicted logP ~4.2) may restrict bioavailability, a challenge shared with other halogenated heterocycles .
- Bioactivity Potential: While direct bioactivity data for the target compound is absent in the provided evidence, structural parallels to kinase inhibitors (e.g., pyrazole-carboxamides) suggest plausible therapeutic applications .
Q & A
Q. What are the established synthesis protocols for this compound, and how do reaction conditions influence yield and purity?
The compound is synthesized via multi-step reactions involving thieno[3,4-c]pyrazole and isoxazole precursors. Key steps include:
- Condensation of chlorophenyl-substituted intermediates under reflux conditions (e.g., using ethanol or THF as solvents).
- Cyclization reactions to form the thieno-pyrazole core, requiring precise temperature control (80–120°C) and catalysts like trifluoroacetic acid .
- Final coupling of the isoxazole-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization . Yield optimization hinges on solvent polarity, reaction time (12–48 hours), and stoichiometric ratios of precursors .
Q. Which characterization techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and stereochemistry, with aromatic protons typically appearing at δ 7.2–8.1 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 534.05 for C24H18Cl2N4O4S) .
- X-ray Crystallography: Resolves 3D atomic arrangements, particularly for the thieno-pyrazole core and chlorophenyl substituents .
- HPLC: Assesses purity (>95% by reverse-phase C18 columns) .
Q. How do the chlorophenyl and isoxazole substituents influence the compound’s chemical reactivity?
- The 2-chlorophenyl group enhances electron-withdrawing effects, stabilizing the thieno-pyrazole core during nucleophilic attacks .
- The 5-methylisoxazole moiety participates in hydrogen bonding via its carboxamide group, critical for interactions with biological targets .
- Substituent positions (e.g., 3-chlorophenyl vs. 4-chlorophenyl) alter steric hindrance, affecting reaction kinetics in derivatization studies .
Advanced Research Questions
Q. How can researchers design experiments to optimize synthetic yield while minimizing by-products?
- Computational Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways, reducing trial-and-error approaches .
- Microwave-Assisted Synthesis: Shorten reaction times (e.g., from 24 hours to 2 hours) and improve yield (15–20% increase) by enhancing thermal efficiency .
- DoE (Design of Experiments): Apply factorial designs to test variables (temperature, solvent, catalyst concentration) and identify optimal conditions .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?
- Target-Specific Assays: Use kinase profiling or receptor-binding assays (e.g., ELISA) to clarify selectivity. For example, conflicting anti-inflammatory activity may arise from off-target COX-2 inhibition .
- Metabolic Stability Studies: Assess hepatic microsome degradation to determine if metabolite interference explains variability .
- Structural-Activity Relationship (SAR) Analysis: Compare derivatives with modified substituents (e.g., replacing chlorophenyl with methoxyphenyl) to isolate pharmacophore contributions .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking: Simulate binding to proteins (e.g., EGFR or PI3K kinases) using AutoDock Vina, focusing on hydrogen bonds between the carboxamide group and active-site residues .
- MD (Molecular Dynamics) Simulations: Analyze binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
- Free Energy Perturbation (FEP): Quantify binding affinity changes (ΔΔG) for mutations in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
